molecular formula C29H30N4O3 B2374387 2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide CAS No. 845799-36-2

2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide

Cat. No. B2374387
CAS RN: 845799-36-2
M. Wt: 482.584
InChI Key: WYAAXDKJOVJEBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of benzimidazole derivatives has been carried out using various computational methods. For instance, experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set .


Chemical Reactions Analysis

Benzimidazole derivatives have been extensively studied for their various chemical reactions. For instance, a novel series of 2-substituted-1-[{(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl}methyl]-1H-benzimidazoles was screened for antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the specific derivative. For instance, benzimidazoles are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its pharmacological properties. Benzimidazoles are known to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

properties

IUPAC Name

2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20(2)33(22-10-5-4-6-11-22)28(35)19-32-26-15-8-7-14-25(26)30-29(32)21-16-27(34)31(18-21)23-12-9-13-24(17-23)36-3/h4-15,17,20-21H,16,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAAXDKJOVJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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